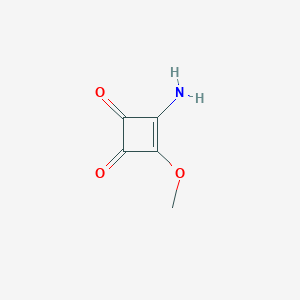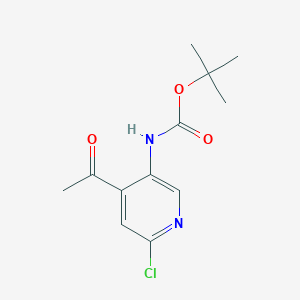
9-Acetamidononanoic acid
Übersicht
Beschreibung
9-Acetamidononanoic acid is a synthetic organic compound primarily used in the production of nylon-9. It is a derivative of nonanoic acid, characterized by the presence of an acetamido group at the ninth carbon position. This compound is notable for its role in polymer chemistry, particularly in the synthesis of high-performance polyamides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-acetamidononanoic acid typically involves the hydrolysis of methyl 9-aminononanoate. This process can be self-catalyzed in water, although it often results in low yields due to oligomer formation. A more efficient method involves hydrolysis in the presence of barium hydroxide, which significantly improves the yield .
Industrial Production Methods: In industrial settings, this compound is produced as an intermediate in the manufacture of nylon-9. The production process involves the polymerization of 9-aminononanoic acid, with this compound used to control the molecular weight of the resulting polymer .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Acetamidononanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Nonanoic acid derivatives.
Reduction: 9-Aminononanoic acid.
Substitution: Various N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
9-Acetamidononanoic acid has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Wirkmechanismus
The mechanism of action of 9-acetamidononanoic acid in polymer synthesis involves its role as a chain terminator during the polymerization process. By controlling the molecular weight of the polymer, it ensures the desired mechanical properties and stability of the resulting nylon-9. The acetamido group interacts with the polymer chain, preventing further elongation and thus regulating the polymer’s molecular weight .
Vergleich Mit ähnlichen Verbindungen
9-Aminononanoic acid: A precursor in the synthesis of 9-acetamidononanoic acid.
Nonanoic acid: The parent compound, used in various industrial applications.
Nylon-6 and Nylon-11: Other polyamides with different chain lengths and properties.
Uniqueness: this compound is unique due to its specific role in controlling the molecular weight of nylon-9, which imparts desirable mechanical properties and low water absorption to the polymer. This makes it particularly valuable in applications where these properties are critical .
Eigenschaften
IUPAC Name |
9-acetamidononanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(13)12-9-7-5-3-2-4-6-8-11(14)15/h2-9H2,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNGEIHJBWPNHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















